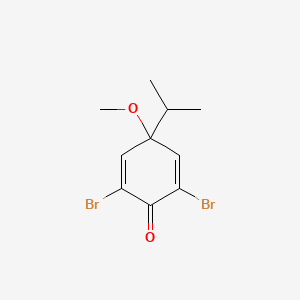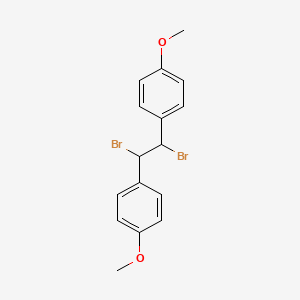
Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-carboxy-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate.
Reduction: Formation of ethyl 4-formyl-3-(5-aminofuran-2-yl)-1H-pyrazole-1-carboxylate.
Substitution: Formation of 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylic acid.
Scientific Research Applications
Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-formyl-3-(5-nitrothiophen-2-yl)-1H-pyrazole-1-carboxylate: Similar structure but with a nitrothiophene moiety instead of a nitrofuran moiety.
Ethyl 4-formyl-3-(5-nitrobenzene-2-yl)-1H-pyrazole-1-carboxylate: Similar structure but with a nitrobenzene moiety instead of a nitrofuran moiety.
Properties
CAS No. |
61619-59-8 |
|---|---|
Molecular Formula |
C11H9N3O6 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
ethyl 4-formyl-3-(5-nitrofuran-2-yl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C11H9N3O6/c1-2-19-11(16)13-5-7(6-15)10(12-13)8-3-4-9(20-8)14(17)18/h3-6H,2H2,1H3 |
InChI Key |
SDEUIXOPFTZBBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


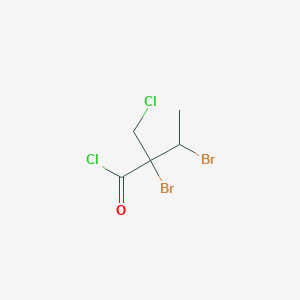
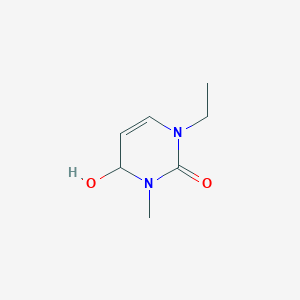

![Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B14567426.png)
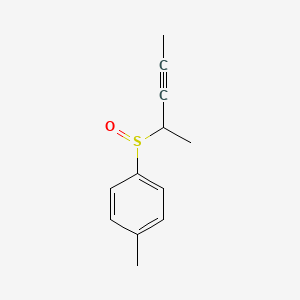
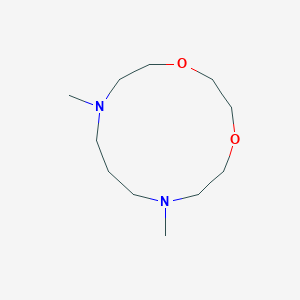
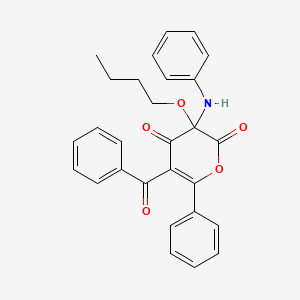
![N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide](/img/structure/B14567445.png)
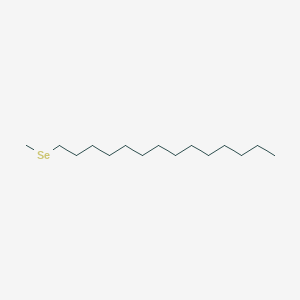
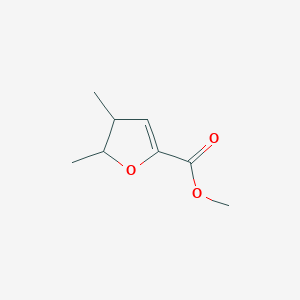
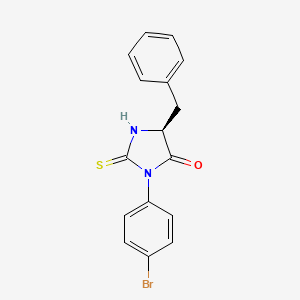
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)
